
Methoxy Montelukast
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Montelukast involves several steps, starting with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with a methoxy-substituted mesylate to yield this compound acid in crude form. The crude acid is then purified and converted into its final form through a series of reactions involving dicyclohexylamine and a polar protic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and validate the production process .
化学反応の分析
Types of Reactions
Methoxy Montelukast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
Methoxy Montelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methoxy substitution on the pharmacokinetics and pharmacodynamics of leukotriene receptor antagonists.
Biology: Investigated for its potential effects on leukotriene pathways and its role in modulating inflammatory responses.
Medicine: Explored for its potential use in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
Methoxy Montelukast exerts its effects by selectively targeting and inhibiting the cysteinyl leukotriene CysLT1 receptor. By blocking the binding of leukotrienes, it effectively inhibits their inflammatory actions, leading to reduced airway inflammation, decreased bronchoconstriction, and lower mucus production . This mechanism is similar to that of Montelukast but may be influenced by the presence of the methoxy group.
類似化合物との比較
Similar Compounds
Montelukast: The parent compound, used widely in asthma and allergy treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness
Methoxy Montelukast is unique due to the presence of the methoxy group, which can alter its pharmacokinetic properties and potentially enhance its efficacy or reduce side effects compared to its parent compound, Montelukast .
Conclusion
This compound is a promising derivative of Montelukast with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and mechanism of action make it a valuable compound for further research and development.
特性
分子式 |
C36H38ClNO3S |
|---|---|
分子量 |
600.2 g/mol |
IUPAC名 |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-methoxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C36H38ClNO3S/c1-35(2,41-3)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)40)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33H,14,18-20,23-24H2,1-3H3,(H,39,40)/b16-11+/t33-/m1/s1 |
InChIキー |
AGNZHLCBXLQHOS-ISYDNLPHSA-N |
異性体SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |
正規SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


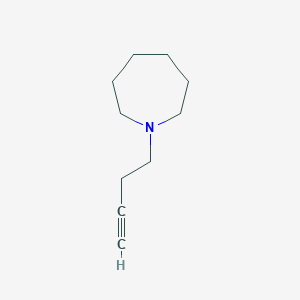
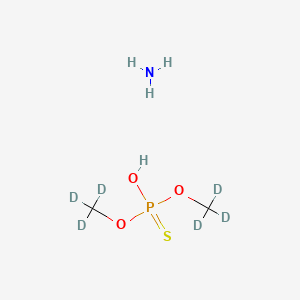
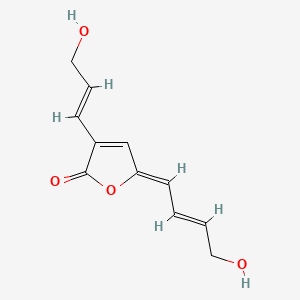
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
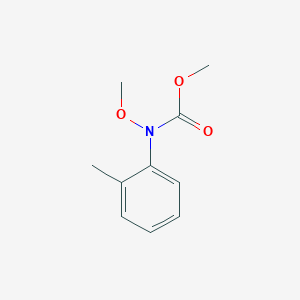
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
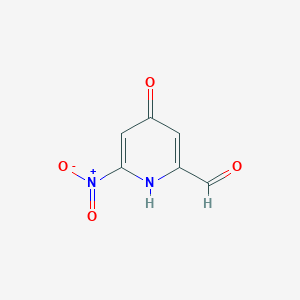
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)
![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
